2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
Overview
Description
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C14H20ClNO8 and its molecular weight is 365.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401827. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Preparation
Preparation Methods
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride is prepared through specific procedures involving 2-amino-2-deoxy-α-D-glucose hydrochloride and acetic anhydride, resulting in crystalline 2-acetamido-2-deoxy-α-D-glucopyranose, which is then treated with acetyl chloride (Horton, 2003).
One-Pot Synthesis
A one-pot synthesis method for 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose, a precursor to this compound, is used in preparing various glucosamine glycosyl donors (Pertel et al., 2018).
Applications in Glycosylation
Aryl β-D-N-Acetylglucopyranosides Synthesis
This compound is used in phase transfer catalyzed conditions to synthesize acetylated aryl β-D-N-acetylglucopyranosides, which are then deprotected to yield free glycosides (Roy & Tropper, 1990).
Formation of Arylthioglycosides
An expedient method has been developed to create aryl 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranosides from this compound and arylthiols or aryl disulfides using phase transfer catalysis conditions (Stubbs, Macauley & Vocadlo, 2006).
Phase Transfer Catalytic Glycosylation
The compound is used in phase transfer catalysis to study its reactivity with 2-mercaptobenzimidazole, leading to specific N- and S-β-D-glucosaminides (Chupakhina & Kur’yanov, 2020).
Additional Chemical Syntheses
Synthesis of β-Glycosides
this compound is involved in the mild and efficient synthesis of β-glycosides of N-acetylglucosamine (Wittmann & Lennartz, 2002).
Crystal Structures
Its crystalline structures, including N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)pyridinium chloride, have been analyzed, providing insights into molecular arrangements (Dmochowska et al., 2000).
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl)methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYYKQAWUWXLPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952923 | |
Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3068-34-6 | |
Record name | 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride in carbohydrate chemistry?
A1: this compound serves as a crucial building block in carbohydrate chemistry. It's frequently employed in synthesizing various complex carbohydrates, especially those containing the N-acetyl-D-glucosamine unit. []
Q2: The research paper mentions a "highly concise preparation" of O-deacetylated arylthioglycosides using this compound. Can you elaborate on its role in this process?
A2: The paper [] details a method where this compound directly reacts with aryl thiols or disulfides. This reaction results in the formation of arylthioglycosides, specifically O-deacetylated derivatives. This approach streamlines the synthesis by circumventing the need for separate deacetylation steps, making it more efficient and concise.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.